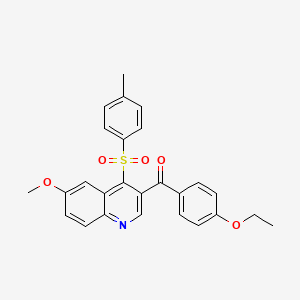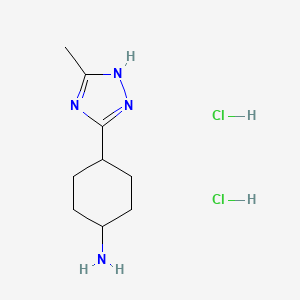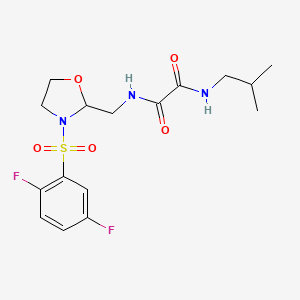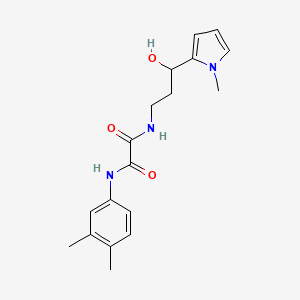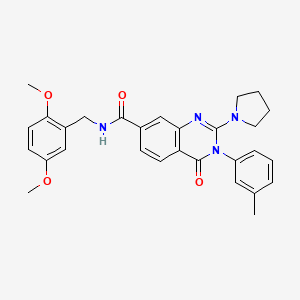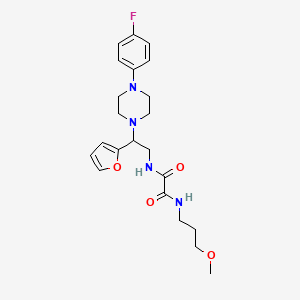
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules containing piperazine and furan units, similar to the one , typically involves multiple steps, including the formation of piperazine derivatives and the integration of furan components. Studies such as those by Rathi et al. (2016) have shown that slight modifications to the piperazine nucleus can lead to significant differences in medicinal potential, indicating the importance of synthesis strategies in developing compounds with desired properties (Rathi, Syed, Shin, & Patel, 2016).
Molecular Structure Analysis
The molecular structure of compounds containing piperazine and furan derivatives has been extensively studied for their interaction with biological systems. The presence of a fluorine atom, as in the specified compound, often improves the properties of these molecules due to the increased electronegativity, which can enhance stability and biological activity (Bakhotmah & Al-Otaibi, 2020).
Chemical Reactions and Properties
Piperazine derivatives are known for their versatile chemical reactions, which can be tailored to produce a wide range of pharmacologically active compounds. The incorporation of furan and fluorophenyl groups, as seen in the compound of interest, plays a crucial role in determining the chemical reactivity and stability of these molecules (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Applications De Recherche Scientifique
Research Applications
Neurotransmitter Receptor Studies : A study by García et al. (2014) developed analogs of this compound as PET tracers for serotonin 5-HT1A receptors, showing potential for neuropsychiatric disorder research (García et al., 2014).
Antidepressant and Antianxiety Potential : Kumar et al. (2017) synthesized novel derivatives and evaluated them for antidepressant and antianxiety activities, suggesting applications in mental health research (Kumar et al., 2017).
Dopamine and Serotonin Transporter Studies : Lewis et al. (2003) explored derivatives for their binding properties to dopamine (DAT) and serotonin (SERT) transporters, relevant for neurological research (Lewis et al., 2003).
Development of Dopamine Uptake Inhibitors : Ironside et al. (2002) described the synthesis process of a dopamine uptake inhibitor, showing its application in the treatment of neurological disorders (Ironside et al., 2002).
Antioxidant Properties : Malík et al. (2017) investigated the antioxidant properties of derivatives, indicating potential in oxidative stress-related research (Malík et al., 2017).
Cocaine Abuse Therapy Research : Forrat et al. (2007) focused on the synthesis of a compound as a potential therapeutic agent for cocaine abuse (Forrat et al., 2007).
Antimicrobial Activities : Başoğlu et al. (2013) synthesized azole derivatives and assessed their antimicrobial activities, implying uses in infection and disease research (Başoğlu et al., 2013).
Propriétés
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O4/c1-30-14-3-9-24-21(28)22(29)25-16-19(20-4-2-15-31-20)27-12-10-26(11-13-27)18-7-5-17(23)6-8-18/h2,4-8,15,19H,3,9-14,16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHGYESPTACPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)
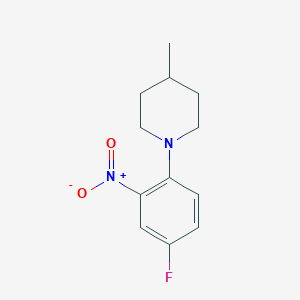
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)
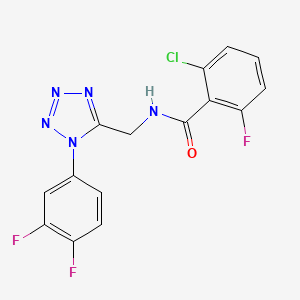
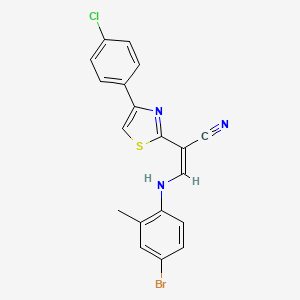
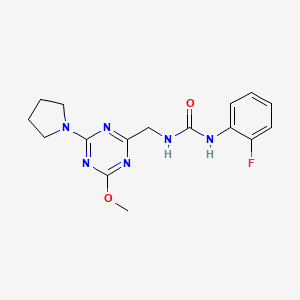
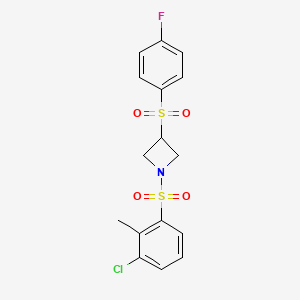
![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2491608.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2491611.png)
